

# Application Notes and Protocols for Hexanol-Kerosene Blends in Gas Turbines

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: 1-Hexanol

CAS No.: 111-27-3

Cat. No.: S1490533

[Get Quote](#)

## Introduction to Hexanol as an Alternative Fuel

The global push for renewable energy has intensified the search for **sustainable aviation fuels (SAFs)**. Among the various candidates, **hexanol**, a biomass-derived alcohol, has emerged as a promising alternative to conventional petroleum fuels for gas turbine applications. As a higher alcohol (six-carbon chain,  $\text{CH}_3(\text{CH}_2)_5\text{OH}$ ), hexanol offers several superior properties compared to shorter-chain alcohols like methanol or ethanol. These include **higher energy density, better ignition properties, lower heat of vaporization, improved miscibility with diesel and kerosene, and lower corrosiveness**, making it a more practical drop-in fuel for existing infrastructure [1].

Produced renewably through the fermentation of lignocellulosic biomass (e.g., agricultural residues like rice straw and corn stalks) using microorganisms such as *Clostridium kluyveri*, hexanol aligns with the goal of a carbon-neutral life cycle. Its application helps reduce dependency on fossil fuels and lower net carbon emissions [1]. This document outlines the performance, emissions, and experimental protocols for using hexanol-kerosene blends in small-scale gas turbines, providing researchers with a framework for evaluation.

## Performance and Emission Characteristics

Recent experimental studies have quantified the performance of hexanol-kerosene blends in gas turbines. The key findings on thrust-specific fuel consumption (TSFC) and emissions are summarized in the tables below.

**Table 1: Thrust-Specific Fuel Consumption (TSFC) of Tested Fuels [1]**

Fuel Blend	Composition	TSFC at Low RPM	TSFC at High RPM	Key Observation
JET A (Baseline)	100% Kerosene	Baseline for comparison	Baseline for comparison	Reference performance
He25	25% Hexanol / 75% JET A	Higher than JET A	<b>Comparable</b> to JET A	Higher fuel flow due to lower heating value
He50	50% Hexanol / 50% JET A	Higher than JET A	<b>Comparable</b> to JET A	Higher fuel flow due to lower heating value

**Table 2: Emission Characteristics of Tested Fuels [1]**

Pollutant	Trend with Hexanol Blends	Explanation
Carbon Monoxide (CO)	<b>Significant decrease</b> at higher rotational velocities	Improved combustion efficiency from hexanol's oxygen content
Nitrogen Oxides (NOx)	<b>Slight increase</b>	Higher combustion temperatures promoted by fuel-bound oxygen

## Key Performance Insights

- Thermal Efficiency:** Both He25 and He50 blends achieved thermal efficiency comparable to pure JET A at high rotational velocities (up to 110,000 RPM) in a JETPOL GTM-160 turbine [1].
- Fuel Flow Requirement:** Due to hexanol's **lower heating value** compared to kerosene, blends require a higher volumetric fuel flow to deliver the same energy output, which is reflected in the TSFC [1].

## Detailed Experimental Protocol

To ensure reproducible and comparable results, the following experimental methodology is recommended.

### Equipment and Setup

- **Gas Turbine Engine:** A small-scale turbine, such as the **JETPOL GTM-160**, capable of operating at a wide range of rotational velocities (e.g., 40,000 to 110,000 RPM) [1].
- **Fuel System:** A fuel delivery system with precise flow control and blending capabilities. Ensure all wetted components are compatible with alcohol blends.
- **Data Acquisition Systems:** Sensors to measure rotational speed, fuel flow rate, and thrust.
- **Emission Analyzer:** A gas analyzer to measure the concentration of **NOx and CO** in the exhaust stream. Results can be reported as emission indices.

### Fuel Preparation and Blending

- **Materials:** Obtain anhydrous **1-hexanol** (purity >99%) and standard aviation kerosene (JET A).
- **Blending Procedure:** Prepare fuel blends on a volumetric basis (e.g., 25% and 50% hexanol by volume).
  - Measure the required volumes of hexanol and kerosene using graduated cylinders.
  - Combine the fuels in a clean, sealed container.
  - Agitate the mixture thoroughly for 5-10 minutes to ensure a homogeneous, stable blend without phase separation.
- **Storage:** Store blended fuels in sealed, opaque containers to prevent water absorption and fuel degradation.

### Testing Procedure

- **Baseline Data Collection:** Operate the gas turbine on pure JET A fuel across the entire operational range (e.g., from 40,000 to 110,000 RPM). Record **thrust, fuel flow rate, and emissions** at steady-state conditions for each tested speed.
- **Blended Fuel Testing:**
  - Flush the fuel system with the new blend.
  - For each hexanol blend (He25, He50), repeat the data collection process as described for the baseline fuel.
  - Allow the engine to stabilize at each new speed setting before recording data.

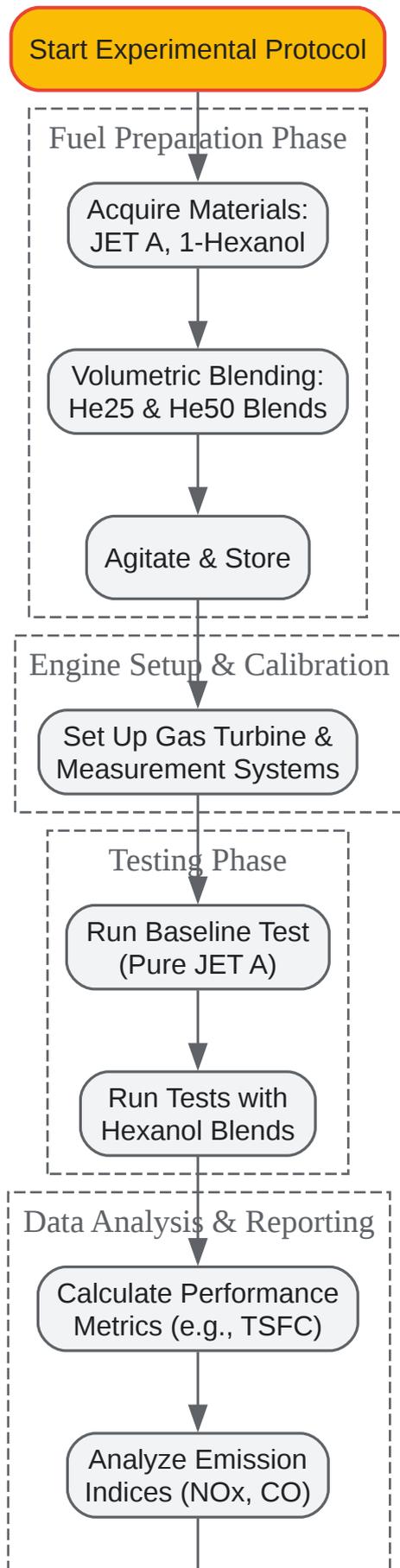
- **Data Recording:** For each operational point, record the following:
  - Rotational Velocity (RPM)
  - Thrust (N)
  - Volumetric Fuel Flow Rate (L/h or kg/h)
  - Exhaust Gas Concentrations of NO<sub>x</sub> and CO (ppm)

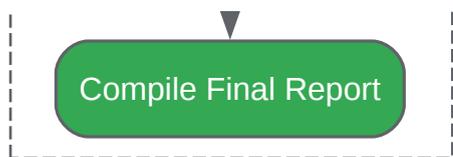
## Data Analysis

- **Thrust-Specific Fuel Consumption (TSFC):** Calculate TSFC as the ratio of fuel flow rate to thrust. Compare the values of the blends against the baseline JET A.
- **Emission Analysis:** Plot the emission indices of NO<sub>x</sub> and CO against rotational velocity. Analyze trends to understand the impact of blend ratio and combustion efficiency.

## Visual Experimental Workflow

The following diagram illustrates the logical workflow for the experimental and data analysis process, as described in the protocol.





Click to download full resolution via product page

## Conclusion and Research Outlook

Experimental data confirms that **hexanol-kerosene blends are viable alternative fuels** for small-scale gas turbines, achieving thermal efficiency on par with conventional kerosene at high power settings. The primary trade-off involves a slight increase in fuel consumption against significant reductions in CO emissions [1].

Future research should focus on:

- **Long-term engine durability** studies with hexanol blends.
- Optimization of **combustor design** to leverage the properties of oxygenated fuels.
- Exploration of higher hexanol blend ratios and their effects.
- **Economic feasibility and large-scale, sustainable production** of bio-derived hexanol.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. and Emission Characteristics of a Small Performance ... Gas Turbine [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Application Notes and Protocols for Hexanol-Kerosene Blends in Gas Turbines]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b1490533#hexanol-kerosene-blends-gas-turbine-performance>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)